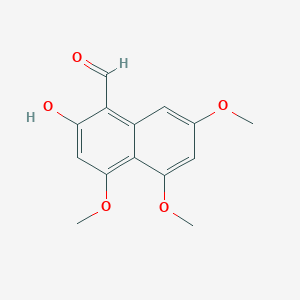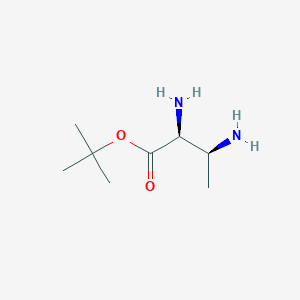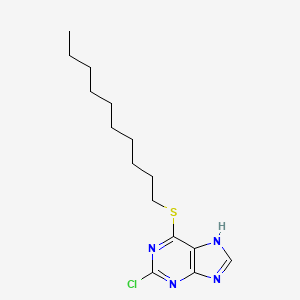
(2R,3S,4S,5R)-1-Butyl-2-nonylpiperidine-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4S,5R)-1-Butyl-2-nonylpiperidine-3,4,5-triol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-1-Butyl-2-nonylpiperidine-3,4,5-triol typically involves multi-step organic reactions. One common approach is the stereoselective reduction of a suitable precursor, followed by functional group modifications to introduce the butyl and nonyl side chains. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic hydrogenation can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,4S,5R)-1-Butyl-2-nonylpiperidine-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to modify its functional groups.
Substitution: The piperidine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the piperidine ring.
Wissenschaftliche Forschungsanwendungen
(2R,3S,4S,5R)-1-Butyl-2-nonylpiperidine-3,4,5-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2R,3S,4S,5R)-1-Butyl-2-nonylpiperidine-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S,4S,5R)-2,3,4,5,6-Pentahydroxyhexanal: A similar compound with multiple hydroxyl groups, known for its role in the shikimate pathway.
(2R,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(2-hydroxycyclohexyl)oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate: Another compound with similar stereochemistry and functional groups.
Uniqueness
What sets (2R,3S,4S,5R)-1-Butyl-2-nonylpiperidine-3,4,5-triol apart is its specific combination of butyl and nonyl side chains attached to the piperidine ring, which imparts unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
917222-44-7 |
|---|---|
Molekularformel |
C18H37NO3 |
Molekulargewicht |
315.5 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-1-butyl-2-nonylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C18H37NO3/c1-3-5-7-8-9-10-11-12-15-17(21)18(22)16(20)14-19(15)13-6-4-2/h15-18,20-22H,3-14H2,1-2H3/t15-,16-,17+,18+/m1/s1 |
InChI-Schlüssel |
HUHPJDCEXFXZRW-BDXSIMOUSA-N |
Isomerische SMILES |
CCCCCCCCC[C@@H]1[C@@H]([C@H]([C@@H](CN1CCCC)O)O)O |
Kanonische SMILES |
CCCCCCCCCC1C(C(C(CN1CCCC)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane](/img/structure/B12604673.png)


![Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl-](/img/structure/B12604699.png)
![4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol](/img/structure/B12604712.png)
![6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol](/img/structure/B12604720.png)

![1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one](/img/structure/B12604727.png)

